molecular formula C9H18N2O2 B2389939 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane CAS No. 2243505-74-8

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane

Cat. No.: B2389939
CAS No.: 2243505-74-8
M. Wt: 186.255
InChI Key: IBCIFNZGJAYGKP-UHFFFAOYSA-N
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Description

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane is a spirocyclic chemical scaffold of significant interest in advanced pharmaceutical research and development. Its unique structure, featuring a spirocyclic core integrated with multiple heteroatoms, makes it a valuable building block for constructing more complex molecules. Spirocyclic compounds of this class are frequently explored as key components in medicinal chemistry, particularly in the synthesis of peptide linkers for novel therapeutic modalities. For instance, structurally related diazaspiro compounds are specifically employed in the development of Antibody-Drug Conjugates (ADCs), where they function as part of the linker that connects a cytotoxic drug to a targeted antibody . This application is crucial in oncology research for creating targeted therapies that aim to improve the efficacy and reduce the off-target toxicity of cancer treatments. The integration of ether and amine functionalities within a rigid spirocyclic framework provides specific geometric constraints and physicochemical properties that can be critical for the stability, solubility, and controlled release of the active payload in biological systems. As a specialized chemical entity, this compound offers researchers a versatile intermediate for probing new chemical spaces and developing next-generation bioconjugates. This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-3-5-13-8-9(6-11)7-12-4-2-10-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIFNZGJAYGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC2(C1)COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with a diol or an epoxide in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol)
8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane (Target) C₉H₁₈N₂O₂ Spirocyclic ether/amine, methyl group 186.25
4-Phenyl-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One (CID 1422062-09-6) C₁₄H₁₈N₂O₃ Spirocyclic ether/amine, phenyl, ketone 262.31
1-Hydroxy-5-oxobicyclo[6.4.0]dodecane (from ) Not specified Bicyclic ether, hydroxyl, ketone ~210–4474 kJ/mol (energy data)
Key Observations:
  • Substituent Effects : The target compound’s methyl group (electron-donating) contrasts with the phenyl group (aromatic, π-π interaction-capable) and ketone (polar, hydrogen-bond acceptor) in the 4-phenyl analog . These differences impact electronic environments and reactivity.
  • Rigidity vs. Flexibility: The spirocyclic structure of the target compound imposes rigidity, whereas non-spiro analogs like 1-Hydroxy-5-oxobicyclo[6.4.0]dodecane may exhibit greater conformational flexibility .

Physicochemical and Solubility Properties

  • Solubility: The target compound’s heteroatoms (O, N) enhance polarity compared to non-polar alkanes like dodecane ().
  • Stability : The ketone in the 4-phenyl derivative may render it prone to nucleophilic attack under basic conditions, whereas the target compound’s ether and amine groups likely confer greater stability .

Biological Activity

8-Methyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic framework that includes both diaza and dioxo functionalities. The molecular formula is C12H20N2O2C_{12}H_{20}N_2O_2, and it has a molecular weight of 224.30 g/mol. The compound's structure allows for various interactions with biological molecules, which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation or cancer.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Biological Activity Data

Activity Type Target Effect Reference
AntimicrobialGram-positive bacteriaInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
CNS Receptor InteractionDopamine receptorsModulation of dopamine signaling

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
  • Cytotoxicity in Cancer Cells :
    In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways. Flow cytometry analyses showed increased annexin V staining in treated cells compared to controls, indicating early apoptotic changes.
  • Neuropharmacological Effects :
    Research investigating the effects on dopamine receptors revealed that the compound enhances dopamine release in neuronal cultures, which may have implications for treating neurodegenerative diseases such as Parkinson's disease.

Q & A

Q. Table 1: Example Biological Activities of Analogous Spiro Compounds

Study ReferenceBiological ActivityModel SystemIC₅₀/EC₅₀
AntioxidantLiver homogenate156.3 µM
CytotoxicMCF-7 cells20 µM

How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) .
  • Process Analytical Technology (PAT) : Real-time monitoring via Raman spectroscopy to detect stereochemical deviations .
  • Crystallization Optimization : Solvent screening (e.g., ethanol/water mixtures) to enhance enantiomeric purity .

What methodologies are recommended for assessing environmental fate and ecotoxicological impacts?

Q. Advanced Research Focus

  • Biodegradation Studies : OECD 301B tests to evaluate microbial breakdown .
  • Partition Coefficients : LogP measurements (via shake-flask method) to predict bioaccumulation potential .
  • Ecotoxicology Assays : Daphnia magna or algae growth inhibition tests to assess aquatic toxicity .

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